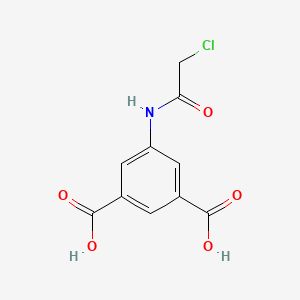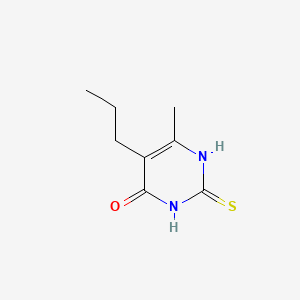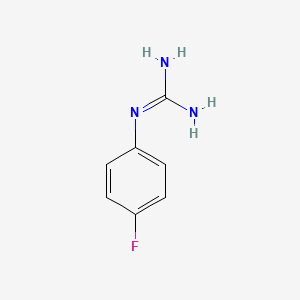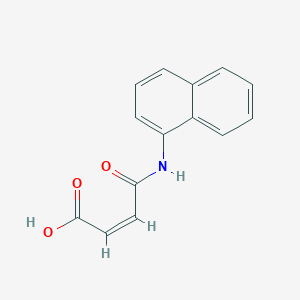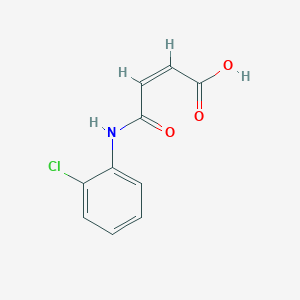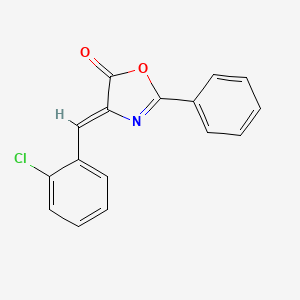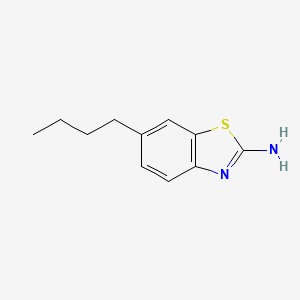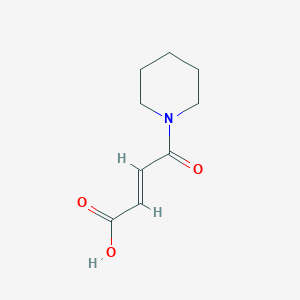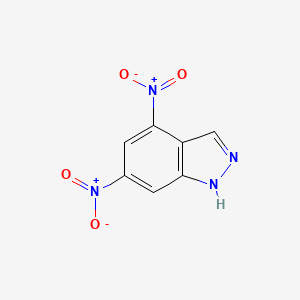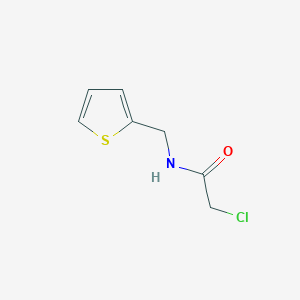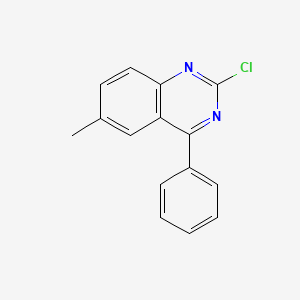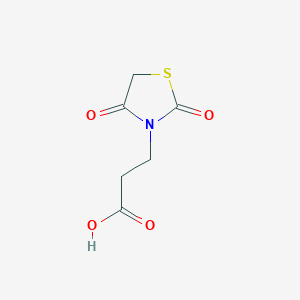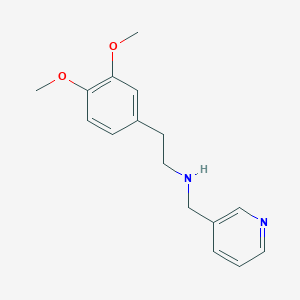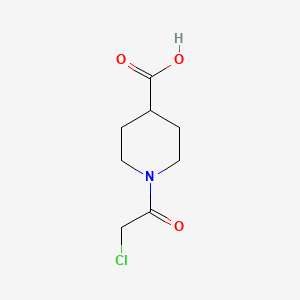![molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8](/img/structure/B1348217.png)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, also known as 5-CN-TFP, is a novel compound with a wide range of scientific applications. It has been studied extensively for its potential to be used in a variety of laboratory experiments, and to investigate the biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
Environmental Fate and Degradation
- Studies have investigated the environmental fate of this compound, highlighting its photochemical behavior and degradation patterns. Acifluorfen, a related diphenyl ether herbicide, undergoes photochemical degradation, leading to the formation of various photoproducts with different toxicological properties. The investigation into these processes can aid in understanding the environmental impact and degradation pathways of such chemicals (Scrano et al., 2002; Vulliet et al., 2001).
Chemical Synthesis and Material Science
- Research has focused on the synthesis of new molecules and materials incorporating 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol or structurally related compounds. For example, synthesis efforts have produced new AB-type monomers for polybenzimidazoles, demonstrating the versatility of these compounds in material science and polymer chemistry (Begunov & Valyaeva, 2015).
Photodegradation and Environmental Chemistry
- The photochemical degradation of related compounds in aqueous solutions has been extensively studied to assess their environmental fate. These studies help understand the stability and breakdown of such chemicals under environmental conditions, contributing to a better evaluation of their ecological impact (Scrano et al., 2002).
Molecular Interaction and Crystallography
- Investigations into the crystal structure and molecular interactions of related compounds provide insights into their chemical behavior and potential applications in designing more effective and environmentally friendly herbicides. These studies contribute to the broader understanding of how molecular structure influences chemical properties and interactions (Li et al., 2005).
Propiedades
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQHVVDEDALXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
